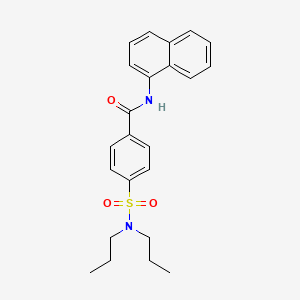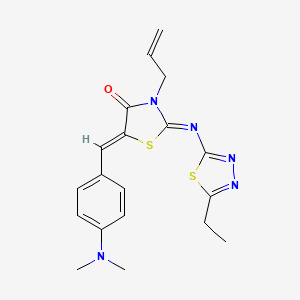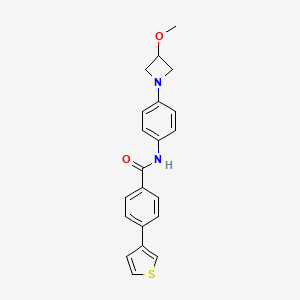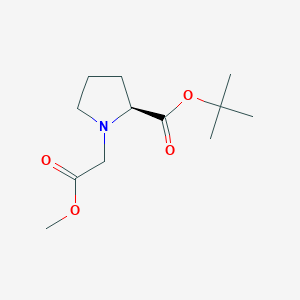
4-(N,N-dipropylsulfamoyl)-N-(naphthalen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-dipropylsulfamoyl)-N-(naphthalen-1-yl)benzamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Fluorescent Sensing
A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, closely related to 4-(N,N-dipropylsulfamoyl)-N-(naphthalen-1-yl)benzamide, highlights their application in the fluorescent sensing of fluoride ions. The compounds exhibit a drastic color transition in response to fluoride anion, demonstrating their potential as naked-eye detectors in solution. This behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, underscoring their utility in environmental and health monitoring (Younes et al., 2020).
Photosensitive Materials
Another research avenue involves the development of photosensitive materials incorporating benzamide derivatives. A study discusses positive-type photosensitive polyamides using a compound with a similar naphthalene benzamide structure as a photosensitive element. These materials demonstrate sensitivity and contrast in imaging applications, suggesting their potential use in photolithography and other areas requiring precise light-induced patterning (Xiao et al., 2006).
Anticancer Research
The anticancer properties of 1,4‐Naphthoquinone derivatives, containing phenylaminosulfanyl moieties similar to the structure of 4-(N,N-dipropylsulfamoyl)-N-(naphthalen-1-yl)benzamide, were investigated. These compounds showed potent cytotoxic activity against various human cancer cell lines, indicating their potential as therapeutic agents. The mechanism involves inducing apoptosis and cell cycle arrest, highlighting the significance of naphthalene derivatives in cancer research (Ravichandiran et al., 2019).
Polymer Chemistry
Research on aromatic polyamides containing pendant naphthalene-8-oxybenzamide units presents a novel application in polymer chemistry. These polyamides exhibit high thermal stability and good solubility in polar aprotic solvents, making them suitable for advanced material applications, including high-performance fibers and films (Ghodke et al., 2021).
PET Imaging
A study synthesizing carbon-11 labeled naphthalene-sulfonamides for PET imaging of human CCR8 illustrates the application of naphthalene derivatives in biomedical imaging. These compounds, including structures akin to 4-(N,N-dipropylsulfamoyl)-N-(naphthalen-1-yl)benzamide, offer potential as PET agents, contributing to advancements in diagnostic imaging and the study of disease (Wang et al., 2008).
properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-naphthalen-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-3-16-25(17-4-2)29(27,28)20-14-12-19(13-15-20)23(26)24-22-11-7-9-18-8-5-6-10-21(18)22/h5-15H,3-4,16-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWRQGQQQZIREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol](/img/structure/B2762131.png)

![[2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2762134.png)
![Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate](/img/structure/B2762135.png)
![[5-(Cyclopentyloxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2762136.png)


![2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one;dihydrochloride](/img/structure/B2762143.png)

![N-(3-acetylphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2762148.png)
![N-(3,5-dimethylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2762149.png)
![3-[[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2762152.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2762153.png)